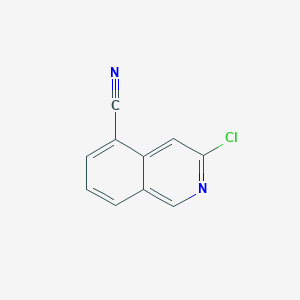

3-Chloroisoquinoline-5-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloroisoquinoline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-4-9-7(5-12)2-1-3-8(9)6-13-10/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFAFOKCDSBGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Insights of 3 Chloroisoquinoline 5 Carbonitrile

Electrophilic Aromatic Substitution Patterns in Isoquinolines and Substituted Isoquinolines

Electrophilic aromatic substitution (EAS) in isoquinoline (B145761) and its derivatives is a key reaction for introducing new functional groups. The regioselectivity of this reaction is governed by the electronic nature of the isoquinoline ring system and the influence of existing substituents.

Positional Reactivity Analysis of the Isoquinoline Nucleus

The isoquinoline ring system consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. gcwgandhinagar.com Consequently, electrophilic substitution predominantly occurs on the more electron-rich benzene ring. gcwgandhinagar.comquimicaorganica.org

Experimental and theoretical studies have established a general order of reactivity for the different positions on the isoquinoline nucleus towards electrophiles. The most favored positions for electrophilic attack are C5 and C8. quimicaorganica.orgyoutube.com This preference is attributed to the greater stability of the resulting cationic intermediate (Wheland intermediate), which can delocalize the positive charge over two canonical structures without disrupting the aromaticity of the pyridine ring. quimicaorganica.org A quantitative study on the electrophilic reactivity of the neutral isoquinoline molecule determined the following positional reactivity order: 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org This indicates that while the benzenoid ring is generally more reactive, the C4 position in the pyridinoid ring is surprisingly the most reactive. rsc.org

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Isoquinoline

| Position | Relative Reactivity |

| 4 | Most Reactive |

| 5 | Reactive |

| 7 | Reactive |

| 8 | Reactive |

| 6 | Less Reactive |

| 3 | Less Reactive |

| 1 | Least Reactive |

Electronic Influence of the Chlorine Substituent on Ring Reactivity

The chlorine atom at the C3 position of 3-chloroisoquinoline-5-carbonitrile exerts a significant influence on the reactivity of the isoquinoline ring system. Halogens, like chlorine, are generally deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions. quora.comvedantu.comorganicchemistrytutor.com This dual behavior arises from the interplay of two opposing electronic effects:

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond. vedantu.comlibretexts.org This inductive effect deactivates the ring, making it less susceptible to electrophilic attack compared to unsubstituted isoquinoline. quora.com The -I effect of chlorine is stronger than its resonance effect, leading to a net deactivation. vedantu.com

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic ring through p-π conjugation. vedantu.comlibretexts.org This resonance effect increases the electron density at the ortho and para positions relative to the meta position. quora.com

Directing Effects of the Nitrile Group on Substitution

The nitrile group (-CN) at the C5 position is a strong electron-withdrawing group. wikipedia.org It deactivates the aromatic ring towards electrophilic substitution even more strongly than a halogen. msu.edu This deactivation is due to both a strong negative inductive effect (-I) and a negative resonance effect (-M), which withdraw electron density from the ring. wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution Reactions at Substituted Positions

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNA) is favored on electron-deficient aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. wikipedia.orgmasterorganicchemistry.com The isoquinoline ring, especially the pyridine part, is susceptible to nucleophilic attack. gcwgandhinagar.comyoutube.com

In this compound, the chlorine atom at the C3 position is a potential leaving group for nucleophilic aromatic substitution. The presence of the electron-withdrawing nitrogen atom in the pyridine ring and the strongly electron-withdrawing nitrile group on the benzene ring activates the molecule for such reactions. libretexts.orglibretexts.org Nucleophiles can attack the C3 position, leading to the displacement of the chloride ion. This reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species whose stability is enhanced by the electron-withdrawing substituents. libretexts.orglibretexts.org Heterocycles like pyridines are particularly reactive towards SNA when substituted at the ortho or para positions to the heteroatom because the negative charge can be effectively delocalized onto the nitrogen. wikipedia.org

Radical Reactions and their Implementation in Isoquinoline Functionalization

Radical reactions provide an alternative and powerful method for the functionalization of isoquinolines, often under milder conditions than traditional ionic reactions. The Minisci reaction, for instance, involves the addition of a carbon-centered radical to a protonated heteroaromatic compound. nih.gov This method and its modern variants, including those utilizing photoredox catalysis, have been successfully applied to the C-H alkylation and acylation of isoquinolines. nih.gov

Recent advancements have also led to the development of radical cascade reactions for the synthesis of complex, fused heterocyclic systems containing the isoquinoline core. nih.gov For example, radical cascade cyclization reactions have been employed to construct indolo[2,1-a]isoquinoline scaffolds. nih.gov Furthermore, metal- and peroxide-free C-H arylation of electron-deficient N-heterocycles, including isoquinoline, has been achieved using aryl triazenes, which are thought to proceed via a radical mechanism. researchgate.net These methods highlight the growing importance of radical chemistry in modifying the isoquinoline skeleton.

Reactivity of the Nitrile Group (e.g., Hydrolysis, Reduction, Cycloadditions)

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. numberanalytics.comlibretexts.org Acid-catalyzed hydrolysis involves initial protonation of the nitrogen, making the carbon more electrophilic for attack by water, proceeding through an amide intermediate. numberanalytics.comlibretexts.org Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, also forming an amide intermediate which is then further hydrolyzed. numberanalytics.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile. libretexts.orglibretexts.org Catalytic hydrogenation with reagents like Raney nickel can also effect this transformation. youtube.com

Cycloadditions: Nitriles can participate in cycloaddition reactions. For instance, nitrile oxides, which are 1,3-dipoles, can undergo cycloaddition with alkynes to form isoxazoles, which are stable aromatic heterocycles. youtube.com While this is a general reaction of nitriles, its specific application to this compound would depend on the reaction conditions and the stability of the starting material.

Reactivity at the Isoquinoline Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom allows it to participate in reactions typical of tertiary amines and N-heterocycles, such as N-oxidation and quaternization. However, the presence of the electron-withdrawing chloro and cyano groups diminishes the nucleophilicity of the nitrogen, thereby influencing the conditions required for these transformations.

N-Oxidation

The nitrogen atom of the isoquinoline ring can be oxidized to form the corresponding N-oxide. This transformation is significant as it can alter the electronic properties of the ring system, potentially activating it for different types of downstream functionalization. For instance, the N-oxidation of isoquinolines can be achieved using various oxidizing agents, including peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hypervalent iodine reagents. nih.gov The resulting N-oxides are valuable intermediates; for example, they can undergo deoxygenative C2-heteroarylation. beilstein-journals.org

While specific studies on the N-oxidation of this compound are not extensively documented, the synthesis of the closely related 3-chloroisoquinoline-2-oxide has been reported, yielding colorless crystals with a melting point of 147-151 °C. prepchem.comchemicalbook.com This indicates that despite the deactivating effect of the chloro substituent, N-oxidation is a feasible transformation. The general conditions for such a reaction on a substituted isoquinoline are presented in the table below.

| Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Chloroisoquinoline (B97870) | Not specified | 3-Chloroisoquinoline-2-oxide | Not specified | prepchem.com |

Quaternization

Elucidation of Reaction Mechanisms for Key Transformations

The electron-deficient nature of the this compound ring system, due to the chloro and cyano substituents, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.

The generally accepted mechanism for SNAr reactions on such activated heterocyclic systems is a two-step addition-elimination process. researchgate.net

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the chlorine atom at the C3 position). This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including the electronegative nitrogen atom, which helps to stabilize this intermediate.

Leaving Group Elimination: In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Kinetic studies on analogous systems, such as the reaction of 4-chloroquinazoline (B184009) with amines, suggest that the reaction mechanism can sometimes be on the borderline between a concerted and a stepwise pathway. researchgate.netfrontiersin.org The nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic ring can all influence the precise mechanism and the rate-determining step. For many SNAr reactions, the initial nucleophilic attack is the rate-determining step.

The table below summarizes findings from related systems that shed light on the expected reactivity and mechanistic pathways for this compound.

| Reaction Type | Substrate Class | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 1-chloro-2,4-dinitrobenzene | The reaction with biothiols may proceed through a borderline mechanism between concerted and stepwise pathways. | frontiersin.org |

| C-4 Alkylation | Isoquinolines | Proceeds via a temporary dearomatization strategy, forming a 1,2-dihydroisoquinoline (B1215523) intermediate. | nih.govacs.org |

| N-formylation | Substituted Isoquinolines | The reaction with CO2 and H2 proceeds via a cascade of hydrogenation followed by N-formylation. | tandfonline.com |

| Deoxygenative C2-heteroarylation | Quinoline (B57606)/Isoquinoline N-oxides | Initiated by the nucleophilic attack of the N-oxide on the sulfonyl group of N-sulfonyl-1,2,3-triazole. | beilstein-journals.org |

Derivatization Strategies and Functional Group Interconversions

Transformations Involving the Chlorine Atom (e.g., Cross-Coupling Reactions, Nucleophilic Displacement)

The chlorine atom at the C3 position of the isoquinoline (B145761) ring is amenable to a variety of substitution reactions, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com The Suzuki-Miyaura coupling, for instance, allows for the introduction of aryl or vinyl groups by reacting the chloro-isoquinoline with an appropriate boronic acid in the presence of a palladium catalyst and a base. libretexts.org This reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Similarly, the Sonogashira coupling can be employed to introduce alkyne moieties, further expanding the chemical space accessible from this scaffold. nih.gov

Nucleophilic Displacement: The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system facilitates nucleophilic aromatic substitution at the C3 position. libretexts.orglibretexts.org A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride ion. rsc.orgbrandeis.edu These reactions are often carried out under basic conditions to generate the active nucleophile. The efficiency of the displacement can be influenced by the nature of the nucleophile and the reaction conditions. nih.gov

Table 1: Examples of Transformations at the C3-Position

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water) | 3-Arylisoquinoline-5-carbonitrile |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF) | 3-Alkynylisoquinoline-5-carbonitrile |

| Nucleophilic Displacement (Amination) | Amine (R-NH₂), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3-Amino-isoquinoline-5-carbonitrile |

| Nucleophilic Displacement (Alkoxylation) | Alcohol (R-OH), Strong Base (e.g., NaH), Solvent (e.g., THF) | 3-Alkoxy-isoquinoline-5-carbonitrile |

Transformations Involving the Carbonitrile Group (e.g., Reduction to Amines, Hydrolysis to Carboxylic Acids, Cyclization Reactions)

The carbonitrile group at the C5 position offers a different set of synthetic opportunities, allowing for its conversion into other important functional groups.

Reduction to Amines: The nitrile group can be readily reduced to a primary amine (aminomethyl group) using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium or nickel catalyst) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting aminomethyl-isoquinoline can serve as a key intermediate for further derivatization, such as amide or sulfonamide formation.

Hydrolysis to Carboxylic Acids: The carbonitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. sigmaaldrich.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like sulfuric or hydrochloric acid, while basic hydrolysis is often performed with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidic workup. The resulting isoquinoline-5-carboxylic acid is a versatile building block for the synthesis of amides, esters, and other carboxylic acid derivatives. sigmaaldrich.com

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form new heterocyclic rings. For example, treatment with sodium azide (B81097) in the presence of a Lewis acid can convert the nitrile into a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.

Table 2: Examples of Transformations at the C5-Position

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Nitrile Reduction | LiAlH₄ in THF, followed by H₂O workup | 3-Chloro-5-(aminomethyl)isoquinoline |

| Nitrile Hydrolysis (Basic) | 1. NaOH(aq), heat; 2. H₃O⁺ | 3-Chloroisoquinoline-5-carboxylic acid |

| Tetrazole Formation | NaN₃, NH₄Cl, DMF, heat | 3-Chloro-5-(1H-tetrazol-5-yl)isoquinoline |

Regioselective Functionalization of the Isoquinoline Core

Beyond the manipulation of the existing substituents, the isoquinoline core itself can be further functionalized. mdpi.comrsc.org C-H activation chemistry, often catalyzed by transition metals like rhodium or palladium, has emerged as a powerful strategy for the direct introduction of new functional groups at specific positions on the aromatic ring system. nih.govmdpi.com The directing-group ability of the existing nitrogen atom or other substituents can be harnessed to achieve high regioselectivity in these transformations, allowing for the synthesis of complex, polysubstituted isoquinolines. nih.govnih.gov

Multi-component Reactions for Isoquinoline Derivatization

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer an efficient route to complex molecules. iau.irnih.govnih.gov Isoquinoline derivatives can participate in various MCRs. iau.irnih.gov For example, the generation of an isoquinolinium ylide, followed by its reaction with an activated alkyne and another component, can lead to the rapid assembly of complex, fused heterocyclic systems. Such strategies are highly valued for their atom economy and ability to generate molecular diversity from simple starting materials. iau.iriicbe.org

Stereoselective Derivatization Approaches

The introduction of chirality is a critical aspect of modern drug discovery. Stereoselective derivatization of the 3-chloroisoquinoline-5-carbonitrile scaffold can be achieved through several approaches. Chiral catalysts can be employed in cross-coupling or reduction reactions to induce enantioselectivity. rsc.org For instance, the asymmetric reduction of an imine formed from a derivative of the scaffold can lead to chiral amines. Alternatively, chiral auxiliaries can be attached to the molecule, directing subsequent reactions to occur in a stereoselective manner, with the auxiliary being removed in a later step. clockss.org Such methods are crucial for accessing single enantiomers of biologically active compounds. chemistryviews.org

Design and Synthesis of Diverse Chemical Libraries Based on the this compound Scaffold

The distinct and orthogonal reactivity of the chloro and cyano groups makes this compound an ideal starting point for the construction of chemical libraries. acs.org A common strategy involves a divergent synthetic approach. For example, a set of building blocks can be introduced at the C3 position via Suzuki coupling. Each of these products can then be subjected to a series of transformations at the C5-carbonitrile group (e.g., reduction, hydrolysis, cyclization). This combinatorial approach allows for the rapid generation of a large and diverse collection of related compounds, which can then be screened for biological activity. acs.orgnih.gov The ability to systematically vary the substituents at two different positions on the isoquinoline scaffold provides a powerful tool for exploring structure-activity relationships (SAR). nih.gov

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of 3-Chloroisoquinoline-5-carbonitrile in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete assignment of all proton and carbon resonances can be achieved.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

Detailed analysis of the ¹H NMR spectrum is the first step in unraveling the substitution pattern of the isoquinoline (B145761) core. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chloro and cyano groups, as well as the nitrogen atom in the heterocyclic ring. The coupling constants (J) between adjacent protons provide crucial information about their connectivity.

While specific experimental data for this compound is not publicly available, a hypothetical ¹H NMR spectrum in a common solvent like CDCl₃ would be expected to show distinct signals for each of the five aromatic protons. The proton at position 1, being adjacent to the nitrogen, would likely appear at a downfield chemical shift. The protons on the carbocyclic ring would exhibit chemical shifts influenced by the cyano group at position 5.

Carbon-13 NMR (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on all ten carbon atoms in the this compound molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbon atom bonded to the chlorine (C-3) and the carbon of the nitrile group (C-5 carbonitrile) would exhibit characteristic chemical shifts. The quaternary carbons, including those at the ring junctions and those bearing substituents, can be distinguished from the protonated carbons.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity of the aromatic protons on the isoquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, providing further confirmation of the regiochemistry and stereochemistry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of the specific bonds within the molecule.

A prominent and sharp absorption band would be expected in the region of 2200-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. pressbooks.pub The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the isoquinoline ring system would be observed in the 1400-1600 cm⁻¹ region. pressbooks.pubvscht.cz The C-Cl stretching vibration would typically appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Nitrile (C≡N) Stretch | 2200 - 2240 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of this compound and offers insights into its fragmentation pattern, which can further confirm the structure. The nominal molecular weight of this compound (C₁₀H₅ClN₂) is 188.61 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The mass spectrum would show the molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. The fragmentation pattern would likely involve the loss of small molecules such as HCN or Cl, providing further structural evidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. The extended conjugation of the isoquinoline ring system, further influenced by the chloro and cyano substituents, would result in characteristic absorption bands in the UV region.

The spectrum would be expected to show multiple absorption maxima (λ_max) corresponding to π→π* transitions. masterorganicchemistry.com The position and intensity of these absorptions are sensitive to the solvent polarity. While specific experimental λ_max values for this compound are not readily found in the literature, the presence of the aromatic system suggests strong absorptions, likely in the 250-350 nm range.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information regarding bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material.

The crystal structure of 5-aminoisoquinoline, for example, provides insights into the types of intermolecular interactions that can be expected in substituted isoquinolines. nih.gov In the absence of experimental data for this compound, a table of expected crystallographic parameters can be proposed based on standard bond lengths and angles for similar chemical fragments.

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Expected Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C≡N Bond Length | ~1.15 Å |

| C-C (aromatic) | ~1.36-1.42 Å |

| C-N (aromatic) | ~1.32-1.37 Å |

Note: These are predicted values based on standard bond lengths and may vary in an experimental crystal structure.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry offers a powerful suite of tools to investigate the properties of molecules at the atomic and electronic levels. These methods are particularly useful for predicting and interpreting spectroscopic data, as well as for understanding the reactivity and dynamic behavior of chemical compounds.

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules, providing a good balance between accuracy and computational cost.

The electronic properties of a molecule are largely determined by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tcichemicals.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. tcichemicals.com The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. tcichemicals.com

For this compound, the HOMO is expected to be distributed over the electron-rich aromatic system, while the LUMO is likely to be localized on the isoquinoline ring and influenced by the electron-withdrawing chloro and cyano groups. DFT calculations on related isoquinoline functionalized chromophores have shown that the HOMO-LUMO energy gap can be tuned by the nature of the substituents. tcichemicals.com

Table 2: Representative Frontier Molecular Orbital Energies for Functionalized Isoquinolines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| MPBIR (Reference) | -5.762 | -1.938 | 3.824 |

| MPBID1 | -5.811 | -2.061 | 3.750 |

| MPBID2 | -5.859 | -2.096 | 3.763 |

| MPBID3 | -5.858 | -2.083 | 3.775 |

| MPBID4 (-NO2 substituted) | -6.225 | -3.146 | 3.079 |

Data sourced from a study on isoquinoline functionalized chromophores and is for illustrative purposes. tcichemicals.com

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. nih.govnih.gov A vibrational analysis must be performed at a stationary point on the potential energy surface that has been optimized at the same level of theory. chemshuttle.com The calculated vibrational spectrum can aid in the assignment of experimental spectra and provide a molecular fingerprint for the compound. chemshuttle.com

For this compound, characteristic vibrational modes would include the C-Cl stretching frequency, the C≡N nitrile stretch, and various C-H and C-C stretching and bending modes of the isoquinoline ring system. Studies on isoquinoline and its derivatives have shown good agreement between DFT-calculated and experimentally observed vibrational spectra. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C≡N Stretch | 2220-2260 |

| C-Cl Stretch | 600-800 |

| C=N Stretch (ring) | 1580-1620 |

| C=C Stretch (ring) | 1400-1600 |

Note: These are general frequency ranges and the precise values would be obtained from specific DFT calculations.

DFT provides a framework for calculating various reactivity descriptors that can predict the most reactive sites within a molecule. The Fukui function, for instance, indicates the change in electron density at a given point in the molecule when an electron is added or removed, thereby identifying sites susceptible to nucleophilic or electrophilic attack, respectively. researchgate.netnih.gov

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its conformational dynamics and intermolecular interactions. acs.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing how the molecule moves, flexes, and interacts with its environment. researchgate.net

For a relatively rigid molecule like this compound, MD simulations would be particularly useful for studying its interactions with other molecules, such as solvent molecules or biological macromolecules. acs.orgresearchgate.net For example, if this compound were being investigated as a potential drug candidate, MD simulations could be used to model its binding to a target protein, providing information on the stability of the complex and the key intermolecular interactions involved. researchgate.netresearchgate.net Such simulations can reveal important hydrogen bonding, and hydrophobic interactions that stabilize the ligand-receptor complex. researchgate.net

Prediction of Reaction Pathways and Transition States

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the course of chemical reactions, mapping out the energetic landscape of reaction pathways, and characterizing the fleeting structures of transition states. These theoretical investigations provide deep mechanistic insights that are often difficult to obtain through experimental means alone. For a molecule such as this compound, computational studies can elucidate its reactivity, including the energetic barriers for various transformations and the geometries of the high-energy intermediates.

However, a comprehensive search of the scientific literature reveals a notable absence of specific computational studies focused on the prediction of reaction pathways and transition states for this compound. While research exists on the synthesis and reactions of substituted isoquinolines and quinolines, and many studies utilize DFT to explore the properties of related heterocyclic compounds, specific data on the calculated energy profiles, transition state structures, and activation energies for reactions involving this compound are not publicly available at this time.

General principles of transition state theory, developed by researchers like Eyring, Evans, and Polanyi, underpin the computational exploration of reaction mechanisms. wikipedia.org This theory posits that a reaction proceeds from reactants to products through a high-energy activated complex, and the rate of reaction is governed by the concentration of this complex and the frequency with which it converts to the product. wikipedia.org Modern computational methods apply these principles by locating the saddle point on a potential energy surface that corresponds to the transition state, thereby allowing for the calculation of key thermodynamic parameters like the standard enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡). wikipedia.org

Although detailed computational findings for this compound are not available, it is possible to hypothesize potential reaction pathways that could be investigated using these computational techniques. For instance, nucleophilic aromatic substitution (SNAr) at the C3 position, where the chlorine atom is located, would be a primary candidate for such a study. A computational analysis would model the approach of a nucleophile, the formation of the intermediate Meisenheimer complex, and the subsequent departure of the chloride ion. The transition states for both the formation and breakdown of this intermediate could be located and their energies calculated to determine the rate-limiting step of the reaction.

A hypothetical data table for a predicted SNAr reaction of this compound with a generic nucleophile (Nu-) might look like the following, were the data available from a computational study:

Hypothetical Predicted Energy Profile for SNAr Reaction of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (this compound + Nu-) | 0.0 |

| 2 | Transition State 1 (TS1) - Formation of Meisenheimer Complex | Data not available |

| 3 | Meisenheimer Intermediate | Data not available |

| 4 | Transition State 2 (TS2) - Expulsion of Cl- | Data not available |

| 5 | Products (3-Nu-isoquinoline-5-carbonitrile + Cl-) | Data not available |

Similarly, reactions involving the nitrile group at the C5 position, such as hydrolysis or reduction, could also be modeled. A computational study would predict the transition states for electrophilic or nucleophilic attack at the carbon or nitrogen atoms of the nitrile, providing a detailed mechanistic picture of these transformations.

While the specific data for this compound remains an area for future research, the established methodologies of computational chemistry provide a clear framework for how such an investigation would be conducted. The insights gained from such studies would be invaluable for understanding the reactivity of this compound and for designing new synthetic routes to novel isoquinoline derivatives.

Research Applications of 3 Chloroisoquinoline 5 Carbonitrile As a Chemical Scaffold

Role as Building Blocks in Advanced Organic Synthesis

The strategic placement of the chloro and cyano functionalities on the isoquinoline (B145761) core of 3-Chloroisoquinoline-5-carbonitrile makes it a highly useful intermediate in advanced organic synthesis. These groups can be selectively targeted and transformed to introduce a variety of substituents and build more complex molecular frameworks.

While specific literature detailing the use of this compound in the synthesis of privileged scaffolds is not extensively available, the reactivity of its functional groups suggests its potential in this area. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets. The isoquinoline core itself is considered a privileged scaffold. acs.orgresearchgate.net

The chlorine atom at the 3-position can be readily displaced by various nucleophiles or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon or carbon-heteroatom bonds. harvard.eduresearchgate.netlibretexts.orgorganic-chemistry.orgwikipedia.orgresearchgate.net This allows for the attachment of diverse aryl, heteroaryl, or alkyl groups, leading to the generation of a wide range of derivatives. The cyano group at the 5-position can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for other nitrogen-containing heterocycles. researchgate.net

The combination of these transformations on the this compound scaffold would enable the synthesis of complex heterocyclic architectures, including fused ring systems and highly substituted isoquinolines. For instance, intramolecular cyclization reactions involving substituents introduced at the 3- and 5-positions could lead to the formation of novel polycyclic frameworks with potential biological activity.

Table 1: Potential Synthetic Transformations of this compound

| Position | Functional Group | Potential Reactions | Resulting Functionality |

| 3 | Chloro | Nucleophilic Aromatic Substitution, Suzuki Coupling, Buchwald-Hartwig Amination | Alkoxy, Amino, Aryl, Heteroaryl |

| 5 | Carbonitrile | Hydrolysis, Reduction, Cycloaddition | Carboxylic Acid, Amine, Tetrazole |

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of compounds, known as libraries, for biological screening. acs.orgharvard.edu The properties of this compound make it a suitable scaffold for combinatorial library synthesis.

The reactivity of the chlorine and cyano groups allows for the parallel introduction of a wide variety of building blocks. By employing a "split-and-pool" or parallel synthesis strategy, a diverse library of 3,5-disubstituted isoquinoline derivatives can be generated from this single scaffold. harvard.edu For example, a set of boronic acids could be coupled at the 3-position, followed by the reaction of the nitrile group with a series of organoazides to form tetrazoles, resulting in a matrix of unique compounds.

While no specific libraries based on this compound have been reported in the literature, the principles of combinatorial synthesis strongly support its utility in this area for the efficient exploration of chemical space around the isoquinoline core.

Contributions to Chemical Biology Research (Scaffold Utility Focus)

The isoquinoline scaffold is a key component of many biologically active molecules, and this compound provides a platform for the development of new tools for chemical biology research.

Molecular probes are essential tools for studying biological processes in living systems. sigmaaldrich.com The derivatization of the this compound scaffold could lead to the development of novel fluorescent probes. While specific examples are not available for this exact compound, the general principles of probe design can be applied.

By introducing fluorophores or environmentally sensitive dyes through reactions at the 3- or 5-position, it is possible to create probes that change their fluorescence properties upon binding to a specific biological target. The isoquinoline core itself can contribute to the photophysical properties of the resulting molecule. The design of such probes would involve the careful selection of substituents to achieve desired properties like cell permeability, target specificity, and appropriate fluorescence characteristics.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. mdpi.comnih.gov The this compound scaffold is an excellent starting point for systematic SAR exploration.

By synthesizing a library of derivatives with systematic variations at the 3- and 5-positions, researchers can investigate the impact of different functional groups on the biological activity of the isoquinoline core. For example, in the context of kinase inhibitor development, where the quinoline (B57606) and isoquinoline scaffolds are prevalent, a series of amines could be introduced at the 3-position to probe interactions with the hinge region of the kinase, while modifications at the 5-position could be used to explore other binding pockets. mdpi.comnih.govnih.govresearchgate.net Although no specific SAR studies on this compound have been published, its utility for such investigations is clear from a medicinal chemistry perspective.

Development of Advanced Materials Incorporating Isoquinoline Substructures (e.g., Optoelectronic Applications)

The unique electronic properties of the isoquinoline ring system make it an attractive component for advanced materials, particularly in the field of optoelectronics. acs.orgresearchgate.netui.ac.idiipseries.orgosti.gov

While there are no direct reports of this compound being used in advanced materials, the functional handles it possesses allow for its incorporation into larger conjugated systems. For instance, the chlorine atom can be replaced with various aryl or heteroaryl groups through cross-coupling reactions, extending the π-conjugation of the system. The cyano group can also influence the electronic properties of the molecule.

Such derivatized isoquinolines could find applications as emitters or host materials in organic light-emitting diodes (OLEDs). acs.orgresearchgate.netui.ac.idiipseries.org The tunability of the electronic and photophysical properties through substitution on the this compound scaffold would be a key advantage in the design of new materials for optoelectronic devices.

Lack of Direct Research on this compound in Organocatalysis and Metal-Free Catalysis

As of the current body of scientific literature, there is no specific research detailing the application of this compound as a chemical scaffold in the fields of organocatalysis and metal-free catalysis. A thorough search of chemical databases and research publications did not yield any studies where this particular compound is utilized as a foundational structure for the development of organocatalysts or as a key component in metal-free catalytic reactions.

While the broader isoquinoline framework is a recognized privileged scaffold in various areas of catalysis and medicinal chemistry, research into the specific catalytic applications of the 3-chloro-5-carbonitrile substituted derivative has not been reported. The existing literature on organocatalysis and metal-free catalysis focuses on other classes of molecules and scaffolds. nih.govrsc.orgnih.gov

Consequently, detailed research findings, including specific reaction examples and performance data tables concerning the use of this compound in these catalytic contexts, are not available. The scientific community has yet to explore and publish on the potential of this compound as a precursor or direct participant in organocatalytic or metal-free catalytic systems.

Further research would be necessary to determine if this compound or its derivatives possess any utility in these specialized areas of chemical synthesis.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoquinoline (B145761) frameworks is a subject of intense research, with a strong emphasis on developing sustainable and efficient methods. researchgate.net Traditional syntheses often require harsh conditions or multi-step procedures, limiting their "green" credentials. tandfonline.com Future research will undoubtedly focus on creating novel synthetic pathways to 3-Chloroisoquinoline-5-carbonitrile that are more atom-economical, energy-efficient, and environmentally friendly.

A significant trend is the application of transition-metal-catalyzed C-H activation and annulation reactions. researchgate.netorganic-chemistry.org Catalysts based on rhodium, ruthenium, and palladium have shown great promise in constructing the isoquinoline core from simpler, readily available starting materials, often under milder conditions and with higher efficiency than traditional methods. organic-chemistry.org For instance, Ru(II)-catalyzed C-H functionalization of primary benzylamines presents an oxidant-free route to isoquinolines. organic-chemistry.org The development of these methodologies could provide more direct and sustainable routes to precursors of this compound.

Another avenue of exploration is the use of green chemistry principles, such as employing aqueous reaction media, utilizing microwave-assisted synthesis to reduce reaction times, or developing catalyst-free reactions. tandfonline.com The goal is to minimize waste, avoid toxic reagents, and simplify purification processes, making the synthesis of complex molecules like this compound more sustainable in the long term. rsc.orgrsc.org

Table 1: Comparison of Modern Catalytic Systems for Isoquinoline Synthesis

| Catalytic System | Key Features | Potential Application for this compound |

|---|---|---|

| Rhodium(III)-Catalyzed C-H Activation | High efficiency, good functional group tolerance. researchgate.net | Direct annulation strategies to build the isoquinoline core. |

| Ruthenium(II)-Catalyzed Annulation | Utilizes free amines as directing groups, oxidant-free conditions. organic-chemistry.org | Greener synthesis of the core structure from benzylamine (B48309) precursors. |

| Copper-Catalyzed Cascade Reactions | Inexpensive catalyst, no need for additional ligands. researchgate.net | A cost-effective pathway for assembling substituted isoquinolines. |

| Visible Light-Mediated Synthesis | Uses light as a renewable energy source, mild conditions. organic-chemistry.org | Photochemical routes to introduce complexity and reduce energy consumption. |

Advancements in Chemo- and Regioselective Transformations

For a molecule like this compound, which possesses multiple reactive sites (the chloro-substituent, the nitrile group, and various positions on the aromatic rings), the ability to selectively modify one part of the molecule without affecting others is crucial. Future research will heavily invest in advancing chemo- and regioselective transformations to unlock the full synthetic potential of this scaffold.

Researchers are exploring various catalyst systems and reaction conditions to achieve predictable and high regioselectivity in the functionalization of the isoquinoline nucleus. researchgate.netorganic-chemistry.org This includes the late-stage functionalization of complex molecules, a highly sought-after capability in drug discovery programs. Applying these advanced methods to this compound would enable the rapid generation of diverse analogs for biological screening.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. syrris.comnoelresearchgroup.com The integration of flow chemistry with automated synthesis platforms is a major emerging trend that could revolutionize the production and derivatization of specialty chemicals like this compound.

Future research will likely involve developing a continuous-flow synthesis of this compound and its derivatives. rsc.org This could involve telescoping multiple reaction steps, integrating in-line purification and analysis, and ultimately creating a fully automated platform for producing these compounds on demand. beilstein-journals.org

Computational Design and Virtual Screening of Isoquinoline Derivatives

The use of computational tools in drug discovery and materials science has become indispensable. nih.gov For this compound, in silico methods like quantitative structure-activity relationship (QSAR) modeling, pharmacophore-based screening, and molecular docking represent a powerful strategy for designing novel derivatives with desired properties. nih.govspringernature.com

These computational approaches can predict the biological activity or material properties of hypothetical compounds before they are synthesized, dramatically reducing the time and cost associated with research and development. researchgate.nettandfonline.com For example, a 3D-QSAR model could be developed based on a series of isoquinoline derivatives to identify the key structural features of this compound that are critical for a specific biological activity. nih.gov

Virtual screening of large compound databases can then be used to identify other molecules that fit the pharmacophore model or dock favorably into the active site of a biological target. researchgate.netnih.gov This approach can guide the synthetic efforts, focusing resources on the most promising candidates. Future work will undoubtedly apply these computational strategies to design novel analogs of this compound for applications ranging from anticancer agents to functional organic materials. researchgate.net

Table 2: In Silico Techniques for Isoquinoline Derivative Design

| Technique | Description | Application to this compound |

|---|---|---|

| 3D-QSAR | Correlates 3D structural features of molecules with their biological activity. nih.gov | To build predictive models and guide the design of more potent analogs. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. nih.govnih.gov | To screen virtual libraries for new scaffolds mimicking the active features. |

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. nih.govresearchgate.net | To understand binding modes and prioritize compounds for synthesis. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | To assess the drug-likeness of designed analogs early in the discovery process. |

Exploration of New Reactivity Modes and Unprecedented Mechanistic Pathways

Pushing the boundaries of chemical reactivity is a constant endeavor in organic synthesis. For the isoquinoline scaffold, this involves discovering novel transformations and understanding the underlying mechanistic pathways. acs.org The unique electronic properties of this compound, conferred by the electron-withdrawing nitrile group and the halogen substituent on the pyridine (B92270) ring, may enable unprecedented reactivity.

Future research could explore, for example, novel nucleophilic aromatic substitution (SNAr) reactions, where the chlorine at the C-3 position is displaced by various nucleophiles. The reactivity of this position is influenced by the rest of the molecule and understanding these relationships can lead to new synthetic strategies. youtube.com

Furthermore, metal-ligand cooperation, where both the metal center and the ligand participate in bond activation, is an emerging concept that could lead to new catalytic cycles. acs.org Investigating the coordination of this compound to various metal centers could unveil new reactivity modes, such as remote C-H functionalization or novel cyclization reactions. Detailed mechanistic studies, combining experimental evidence with computational analysis, will be crucial for understanding and exploiting these new transformations. acs.org

Q & A

Q. How can 3-Chloroisoquinoline-5-carbonitrile be synthesized, and what are the critical reaction parameters?

Methodological Answer: A three-step approach is commonly employed:

- Step 1: React isoquinoline precursors with nitrile-forming agents (e.g., cyanoacetamide) under alkaline conditions.

- Step 2: Introduce chlorine via electrophilic substitution using reagents like Cl₂/FeCl₃ or SOCl₂. Reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio) are critical to avoid over-chlorination .

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water mixture). Yield optimization requires precise control of reaction time and catalyst loading .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorination at C3 and nitrile at C5). Use deuterated DMSO or CDCl₃ as solvents.

- X-ray Diffraction (XRD): For crystallographic validation, employ phase annealing methods (e.g., SHELX-90) to resolve phase problems in larger structures .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular mass with <2 ppm error.

- FT-IR: Identify nitrile (C≡N) stretches at ~2200 cm⁻¹ and C-Cl bonds at 550–850 cm⁻¹ .

Q. How should researchers ensure compound stability during storage?

Methodological Answer:

- Store at 0–6°C in amber vials to prevent photodegradation.

- Use inert atmospheres (argon/nitrogen) to avoid hydrolysis of the nitrile group.

- Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictions in reaction yields from different synthetic routes be resolved?

Methodological Answer:

- Statistical Analysis: Apply ANOVA to compare yields across methods (e.g., Cl₂ vs. SOCl₂ chlorination). Include error margins and confidence intervals .

- Mechanistic Studies: Use isotopic labeling (e.g., ³⁶Cl) to track chlorine incorporation efficiency.

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to compare activation energies of competing pathways .

Q. What strategies are effective for studying nucleophilic substitution reactivity at the C3 position?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress under varying temperatures (25–80°C) using UV-Vis spectroscopy (λ = 270 nm for nitrile absorption).

- Leaving Group Analysis: Compare reactivity with other halogens (Br, I) using Hammett plots to assess electronic effects .

- Cross-Coupling Reactions: Explore Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids to functionalize the isoquinoline core .

Q. How can computational methods predict electronic properties for structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Orbital Analysis: Use software like ORCA or GAMESS to calculate HOMO-LUMO gaps and electron density maps.

- Docking Studies: Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for validating experimental reproducibility?

Methodological Answer:

- Standard Deviation (SD) and RSD: Calculate for triplicate experiments. Acceptable RSD <5% for HPLC purity.

- Principal Component Analysis (PCA): Identify outliers in multi-variable datasets (e.g., reaction temperature, solvent polarity).

- Bayesian Inference: Model uncertainty in kinetic data using Stan or PyMC3 .

Q. How to address discrepancies in crystallographic data interpretation?

Methodological Answer:

- Phase Annealing: Refine XRD data with SHELX-90 to resolve ambiguous electron density maps. Use negative quartet relations for larger structures .

- Cross-Validation: Compare with NMR-derived dihedral angles and DFT-optimized geometries.

Methodological Tables

Table 1: Comparison of Chlorination Reagents for C3 Functionalization

| Reagent | Yield (%) | Purity (HPLC) | Side Products |

|---|---|---|---|

| Cl₂/FeCl₃ | 78–82 | ≥98% | Dichlorinated isomers |

| SOCl₂ | 65–70 | 95–97% | Sulfur byproducts |

| NCS | 70–75 | 97% | None |

Table 2: Key Spectroscopic Data for Structural Confirmation

| Technique | Key Signal | Reference Compound |

|---|---|---|

| ¹H NMR | δ 8.9 ppm (C8-H, singlet) | Quinoline-d7 |

| ¹³C NMR | δ 118 ppm (C≡N) | Benzonitrile |

| FT-IR | 2230 cm⁻¹ (C≡N stretch) | Acetonitrile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.